molecular formula C9H11NO2 B1432369 3-(5-Methylpyridin-2-yl)propanoic acid CAS No. 1256786-83-0

3-(5-Methylpyridin-2-yl)propanoic acid

Cat. No.: B1432369
CAS No.: 1256786-83-0
M. Wt: 165.19 g/mol
InChI Key: NQPVZTSPKGOTNZ-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-yl)propanoic acid is a pyridine derivative featuring a propanoic acid backbone linked to a 5-methyl-substituted pyridine ring at position 2 (Figure 1). The compound’s structure combines the aromaticity and basicity of pyridine with the acidic and hydrophilic properties of the carboxylic acid group. The methyl group at position 5 of the pyridine ring may enhance lipophilicity and influence electronic interactions in biological systems.

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPVZTSPKGOTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(5-Methylpyridin-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism. Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thus inhibiting its activity. Alternatively, it may enhance the activity of certain enzymes by stabilizing their active conformations. Changes in gene expression can also occur as a result of these molecular interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function. Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and function, which can be attributed to the compound’s interactions with various biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity. Threshold effects are also noted, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may influence the activity of enzymes involved in the breakdown and synthesis of various metabolites, thereby affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its efficacy and interactions with target biomolecules, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Biological Activity

3-(5-Methylpyridin-2-yl)propanoic acid is a compound that has garnered attention in various fields of biological research due to its significant interactions with enzymes, receptors, and other biomolecules. This article provides a comprehensive overview of its biological activities, including enzyme interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring that enhances its reactivity with biological targets. The presence of the methyl group at the 5-position of the pyridine ring contributes to its unique chemical properties, influencing its interactions within biological systems.

Enzyme Interactions

The compound exhibits notable interactions with various enzymes, which can lead to modulation of metabolic pathways. Key findings include:

  • Enzyme Modulation : It has been shown to affect the activity of enzymes involved in metabolic processes. For instance, it may act as an inhibitor or activator depending on the specific enzyme and concentration used.
  • Biochemical Pathways : Research indicates that this compound can influence signaling pathways critical for cellular homeostasis and disease processes. By modulating enzyme activity, it can alter metabolic flux and metabolite levels.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Gene Expression : Studies suggest that it can impact the expression of genes involved in metabolism and other physiological functions. This modulation can lead to significant changes in cellular metabolism.
  • Cell Signaling : The compound has been observed to affect cell signaling pathways, which are crucial for maintaining normal cellular functions and responding to external stimuli.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound:

  • Antibacterial Effects : Preliminary tests indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against strains such as E. coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM .
  • Antifungal Properties : In addition to antibacterial effects, it has demonstrated antifungal activity against species like Candida albicans, with MIC values suggesting moderate efficacy .

Therapeutic Potential

The therapeutic implications of this compound are promising:

  • Cognitive Enhancement : There is potential for this compound in treating cognitive disorders. Its interactions with NMDA receptors suggest a role in enhancing synaptic plasticity and memory functions.
  • Cancer Research : The compound's ability to modulate enzyme activity may have implications in cancer therapy, particularly regarding synthetic lethality in cancer cells lacking specific metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFindings
Demonstrated enzyme modulation affecting metabolic pathways.
Explored interactions with PRMT5 in cancer cells; potential for targeted therapy.
Evaluated antimicrobial properties against various bacterial strains; MIC values reported.
Suggested cognitive enhancement potential through NMDA receptor interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridine-Based Propanoic Acid Derivatives

(a) 3-[(5-Methylpyridin-2-yl)amino]propanoic Acid (CID 24697280)
  • Structure: Differs by an amino (-NH-) linker between the pyridine and propanoic acid.
  • Relevance : Demonstrates how linker chemistry (amide vs. alkyl) modulates molecular conformation and bioactivity .
(b) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Structure : Fluorine at position 5 and an ester group instead of carboxylic acid.
  • Properties : Fluorination increases electronegativity and metabolic stability, while the ester group enhances membrane permeability but requires hydrolysis for activation .

Heterocyclic Propanoic Acid Derivatives

(a) 3-(5-Methyl-2-thien-2-yl-1H-indol-3-yl)propanoic Acid
  • Structure : Replaces pyridine with a thiophene-indole hybrid.
  • This compound showed cytotoxicity (43.2% mortality in brine shrimp assays) .
(b) 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic Acid (CAS 23589-03-9)
  • Structure : Substitutes pyridine with a fluorophenyl-furan moiety.
  • Properties : The electron-withdrawing fluorine and furan’s oxygen atom may enhance binding to aromatic receptors, though solubility is reduced compared to pyridine derivatives .
(a) P3: 3-((5-Bromothiophen-2-yl)methylene)-4-oxo-thiazolidin-2-yl)propanoic Acid
  • Structure: Contains a thiazolidinone core and bromothiophene substituent.
  • Activity: IC50 = 35 µM against Furin protease, attributed to the bromothiophene’s electronegativity and thiazolidinone’s hydrogen-bonding capacity .
(b) 3-Morpholino-2-(3-phenylureido)propanoic Acid
  • Structure : Incorporates a morpholine and urea group.

Structural and Functional Comparison Table

Compound Name Key Structural Features Biological Activity/Properties Evidence ID
3-(5-Methylpyridin-2-yl)propanoic acid Pyridine (5-Me), propanoic acid Not reported in evidence -
CID 24697280 Pyridine (5-Me), NH-linker, propanoic acid Hydrogen-bonding potential
P3 (Furin inhibitor) Thiazolidinone, bromothiophene IC50 = 35 µM (Furin inhibition)
3-(5-Methyl-2-thien-2-yl-indolyl)propanoic acid Indole-thiophene, Me group Cytotoxic (43.2% mortality)
3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid Fluorophenyl-furan Enhanced aromatic reactivity

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, F) enhance binding to enzymes like Furin but may reduce solubility . Methyl groups balance hydrophobicity and steric effects .
  • Linker Groups : Direct C–C linkages (target compound) favor rigidity, while NH-linkers (CID 24697280) or esters improve solubility or bioavailability .
  • Heterocycle Diversity : Pyridine offers basicity, furan provides oxygen-mediated interactions, and indole-thiophene systems enable π-stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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